molecular formula C8H14F3O4P B14425687 Dipropan-2-yl (trifluoroacetyl)phosphonate CAS No. 82568-29-4

Dipropan-2-yl (trifluoroacetyl)phosphonate

Cat. No.: B14425687
CAS No.: 82568-29-4
M. Wt: 262.16 g/mol
InChI Key: ZUOYVKMVEBTRBV-UHFFFAOYSA-N
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Description

Dipropan-2-yl (trifluoroacetyl)phosphonate is an organophosphorus compound characterized by the presence of a trifluoroacetyl group and a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropan-2-yl (trifluoroacetyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of trifluoroacetic anhydride with a suitable phosphonate precursor under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as an efficient method for producing phosphonates, including this compound, due to its ability to accelerate reaction rates and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (trifluoroacetyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from the reactions of this compound include substituted phosphonates, phosphonic acids, and various oxidation or reduction products, depending on the specific reaction conditions employed .

Scientific Research Applications

Dipropan-2-yl (trifluoroacetyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique properties make it a valuable tool in studying enzyme mechanisms and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: This compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dipropan-2-yl (trifluoroacetyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The phosphonate moiety can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations and its potential as a research tool and industrial reagent highlight its significance in the field of organophosphorus chemistry .

Properties

CAS No.

82568-29-4

Molecular Formula

C8H14F3O4P

Molecular Weight

262.16 g/mol

IUPAC Name

1-di(propan-2-yloxy)phosphoryl-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H14F3O4P/c1-5(2)14-16(13,15-6(3)4)7(12)8(9,10)11/h5-6H,1-4H3

InChI Key

ZUOYVKMVEBTRBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C(=O)C(F)(F)F)OC(C)C

Origin of Product

United States

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